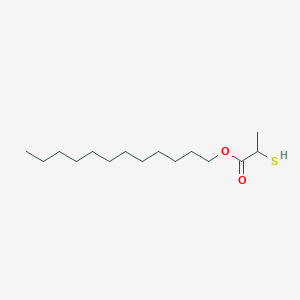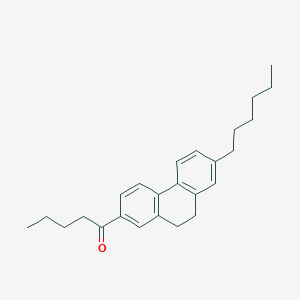
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of 9,10-dihydrophenanthrene, which can be achieved through the hydrogenation of phenanthrene. The subsequent steps involve the introduction of the hexyl group and the pentanone group through alkylation and acylation reactions, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown activity against certain biological targets, making it a candidate for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of viruses like SARS-CoV-2 . The pathways involved in its action depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
1-(7-Hexyl-9,10-dihydrophenanthren-2-YL)pentan-1-one can be compared with other phenanthrene derivatives, such as:
9,10-Dihydrophenanthrene: Lacks the hexyl and pentanone groups, making it less versatile in certain applications.
Phenanthrene: The parent compound, which is more basic in structure and lacks the functional groups present in this compound.
1-(7-Hexylphenanthren-2-YL)pentan-1-one: Similar but without the dihydro modification, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
54454-90-9 |
|---|---|
Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-hexyl-9,10-dihydrophenanthren-2-yl)pentan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-7-8-9-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)10-6-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
LIHVNUNSJZIORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


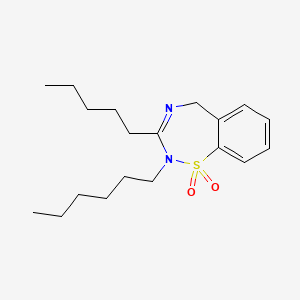
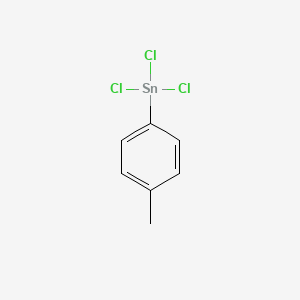
![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)
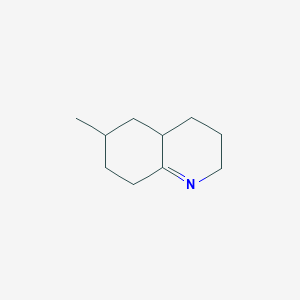

methanone](/img/structure/B14648786.png)
![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
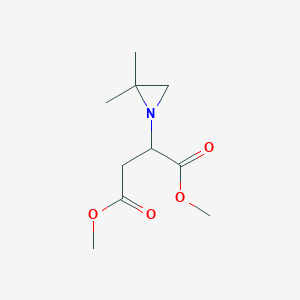
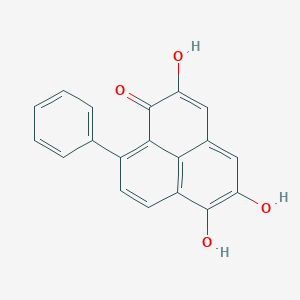
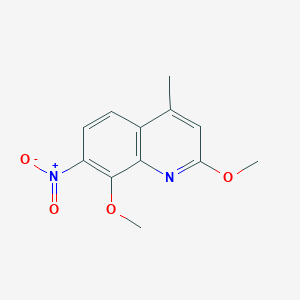
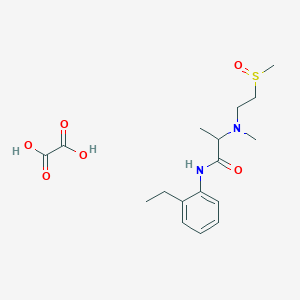
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
